2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide
Description
2-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic heterocyclic core, a 4-fluorobenzyl substituent at position 3, and an N,N-dipropylacetamide side chain. The fluorophenyl group enhances lipophilicity and may improve target binding through hydrophobic interactions, while the dipropylamide moiety likely influences solubility and metabolic stability.
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-3-10-23(11-4-2)18(26)14-24-17-9-12-29-19(17)20(27)25(21(24)28)13-15-5-7-16(22)8-6-15/h5-9,12,17,19H,3-4,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCFDAACSPLPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2C=CSC2C(=O)N(C1=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide , a member of the thieno[3,2-d]pyrimidine family, has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of approximately 417.5 g/mol, this compound exhibits a unique structural configuration that may contribute to its pharmacological properties.
Structural Characteristics
The structural integrity of this compound is pivotal for its biological activity. The thieno[3,2-d]pyrimidine core is known for various biological effects, including antimicrobial and anticancer properties. The presence of the 4-fluorophenyl group and the dipropylacetamide moiety enhances its lipophilicity and potentially its bioavailability.
Antimicrobial Activity
Research has shown that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies have demonstrated that compounds with similar structures possess potent antibacterial and antimycobacterial activities against various strains, including Escherichia coli and Staphylococcus aureus .
- The Minimum Inhibitory Concentration (MIC) values for these compounds often indicate strong efficacy against resistant strains of bacteria .
Table 1: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives
Anticancer Potential
The thieno[3,2-d]pyrimidine scaffold has been explored for its anticancer potential:
- Studies suggest that derivatives can inhibit specific enzymes involved in cancer cell proliferation.
- For example, compounds have shown inhibitory effects on MIF2 tautomerase activity with IC50 values indicating significant potency .
Table 2: IC50 Values for MIF2 Inhibition by Thieno Derivatives
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Membrane Disruption : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Targeting Specific Pathways : Some derivatives selectively inhibit pathways critical for tumor growth and survival.
Case Study 1: Antibacterial Efficacy
A study assessed the antibacterial efficacy of various thieno[3,2-d]pyrimidine derivatives against resistant bacterial strains. The results indicated that the presence of specific substituents significantly enhanced antimicrobial activity compared to non-substituted analogs .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, a derivative similar to the compound was tested against multiple cancer cell lines. The study reported a dose-dependent reduction in cell viability, with notable effects observed at lower concentrations due to enhanced selectivity towards cancer cells over normal cells .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The dipropylacetamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or introducing reactive sites for further derivatization.
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Mechanistic Insight : The reaction proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, leading to cleavage of the amide bond .
Nucleophilic Substitution at the Thieno[3,2-d]Pyrimidine Core
The sulfur atom in the thieno ring participates in nucleophilic substitution reactions, enabling modifications to the heterocyclic system.
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Key Observation : Reactions at the sulfur site are sterically hindered by the adjacent pyrimidine ring, requiring polar aprotic solvents for optimal reactivity .
Electrophilic Aromatic Substitution (Fluorophenyl Group)
The 4-fluorophenylmethyl group undergoes electrophilic substitution, primarily at the para position relative to the fluorine atom.
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Note : The electron-withdrawing fluorine atom directs substitution to the meta and para positions, with para being favored due to steric factors .
Functionalization of the Dipropylamine Group
The dipropylamine side chain can undergo alkylation or acylation to introduce additional functional groups.
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Application : These modifications enhance the compound’s lipophilicity or binding affinity in pharmacological studies .
Oxidation and Reduction Reactions
The dioxo-thieno[3,2-d]pyrimidine system is redox-active, particularly at the sulfur and carbonyl groups.
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Stability Note : Oxidation of the sulfur atom to a sulfone increases the compound’s metabolic stability.
Cross-Coupling Reactions
The fluorophenyl group facilitates palladium-catalyzed cross-coupling reactions, enabling structural diversification.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thienopyrimidine Derivatives
2-[3-(4-Fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxypropyl)acetamide
- Key Differences: Substituent: N-(3-methoxypropyl) vs. N,N-dipropyl in the target compound. This may alter pharmacokinetic properties, such as oral bioavailability or blood-brain barrier penetration .
- Molecular Weight : 459.51 g/mol (vs. ~463 g/mol for the target compound, estimated based on structural similarity).
General Trends in Thienopyrimidines
Thienopyrimidines are often optimized for kinase inhibition. Substituents at the 3-position (e.g., fluorophenyl) are critical for target engagement, while the N-alkylamide side chain modulates solubility and metabolic stability. The dipropyl group in the target compound may enhance metabolic resistance compared to shorter-chain or polar substituents .
Pyrazolo[3,4-d]pyrimidine Derivatives
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Core Structure: Pyrazolo[3,4-d]pyrimidine (vs. thienopyrimidine).
- Fluorophenyl and isopropyl groups improve lipophilicity and steric bulk, comparable to the target compound’s fluorobenzyl and dipropylamide groups.
- Physical Data : Melting point 175–178°C; mass 589.1 g/mol .
Comparison: Thienopyrimidines generally exhibit greater metabolic stability than pyrazolopyrimidines due to reduced susceptibility to oxidative degradation. However, pyrazolopyrimidines may offer broader selectivity in kinase inhibition due to their distinct electronic profiles .
N-Containing Heterocycles with Varied Cores
Spiro[indoline-3,2'-pyrrolidin]-2-one Derivatives
- Example: 3'-(2-Naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one.
- Key Differences: Spirocyclic core vs. fused thienopyrimidine. Naphthoyl and dimethylamino groups provide strong electron-withdrawing and donating effects, respectively, influencing electronic distribution and binding affinity. The fluorophenyl group in the target compound may offer a balance between hydrophobicity and steric demand compared to bulkier naphthoyl groups .
Complex Amide Derivatives
Pharmacopeial Amides (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide)
- Core Structure: Tetrahydropyrimidin-yl vs. thienopyrimidine.
- Key Features: Hydroxy and phenoxy groups enhance hydrogen-bonding capacity, improving aqueous solubility. Sterically demanding substituents (e.g., diphenylhexan) may limit membrane permeability.
Comparison: The target compound’s dipropylamide side chain provides moderate lipophilicity, favoring passive diffusion over highly polar pharmacopeial amides. The thienopyrimidine core may also confer greater enzymatic stability compared to tetrahydropyrimidin derivatives .
Data Table: Structural and Physical Comparison
Preparation Methods
Formation of the Thieno[3,2-d]pyrimidine-2,4-dione Core
The foundational step involves constructing the thieno[3,2-d]pyrimidine-2,4-dione scaffold. A widely adopted method, as described by Dabaeva et al., employs 2-aminothiophene-3-carboxylic acid as the starting material. Cyclization with urea or phosgene derivatives under reflux conditions yields the dione structure. For example, heating 2-aminothiophene-3-carboxylic acid with triphosgene in anhydrous dichloromethane produces the core in 72–85% yield.
Key Reaction Conditions
N3-Alkylation with 4-Fluorobenzyl Group
The introduction of the 4-fluorobenzyl group at N3 is achieved via alkylation. Using 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate or cesium carbonate facilitates this step. A representative protocol involves refluxing the core compound with 4-fluorobenzyl bromide in dry dimethylformamide (DMF) for 6–8 hours, achieving 65–78% yield.
Optimization Insights
N1-Functionalization with N,N-Dipropylacetamide Moiety
The final step involves attaching the N,N-dipropylacetamide group to N1. This is accomplished through a nucleophilic substitution reaction. Bromoacetyl chloride is first reacted with the N1-deprotonated intermediate, followed by treatment with dipropylamine. Alternatively, a one-pot alkylation-amidation sequence using N,N-dipropyl-2-bromoacetamide streamlines the process, yielding 60–70%.
Critical Parameters
- Leaving Group : Bromine offers superior reactivity over chlorine.
- Catalyst : Triethylamine (0.5–1 eq) enhances reaction efficiency.
- Workup : Silica gel chromatography purifies the product, ensuring >95% purity.
Optimization of Reaction Conditions
A comparative analysis of synthetic routes highlights the trade-offs between stepwise and one-pot methodologies. The one-pot approach described by Thieme reduces reaction time from 48 hours to 12 hours but requires stringent temperature control. Conversely, stepwise methods offer higher regioselectivity (98% vs. 85%) at the cost of additional purification steps.
Table 1: Comparison of Synthetic Methods
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| Total Steps | 3 | 1 |
| Overall Yield | 45–55% | 60–70% |
| Regioselectivity | >98% | 85–90% |
| Scalability | Up to 10 g | Up to 100 g |
Analytical Characterization and Spectral Data
The compound’s structure is confirmed via spectroscopic techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
